Cas no 126693-94-5 (4,20-Dioxabicyclo[15.2.1]eicosa-7,9,13-trien-5-one,3-[(1R,4E)-1,7-dimethyl-3-methylene-4,7-octadien-1-yl]-2,11,12-trihydroxy-6-methyl-,(1S,2R,3R,6R,7E,9E,11R,12R,13E,17S)-)
![4,20-Dioxabicyclo[15.2.1]eicosa-7,9,13-trien-5-one,3-[(1R,4E)-1,7-dimethyl-3-methylene-4,7-octadien-1-yl]-2,11,12-trihydroxy-6-methyl-,(1S,2R,3R,6R,7E,9E,11R,12R,13E,17S)- structure](https://de.kuujia.com/scimg/cas/126693-94-5x500.png)
126693-94-5 structure
Produktname:4,20-Dioxabicyclo[15.2.1]eicosa-7,9,13-trien-5-one,3-[(1R,4E)-1,7-dimethyl-3-methylene-4,7-octadien-1-yl]-2,11,12-trihydroxy-6-methyl-,(1S,2R,3R,6R,7E,9E,11R,12R,13E,17S)-
4,20-Dioxabicyclo[15.2.1]eicosa-7,9,13-trien-5-one,3-[(1R,4E)-1,7-dimethyl-3-methylene-4,7-octadien-1-yl]-2,11,12-trihydroxy-6-methyl-,(1S,2R,3R,6R,7E,9E,11R,12R,13E,17S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,20-Dioxabicyclo[15.2.1]eicosa-7,9,13-trien-5-one,3-[(1R,4E)-1,7-dimethyl-3-methylene-4,7-octadien-1-yl]-2,11,12-trihydroxy-6-methyl-,(1S,2R,3R,6R,7E,9E,11R,12R,13E,17S)-
- 4,20-Dioxabicyclo[15.2.1]eicosa-7,9,13-trien-5-one,3-[(1R,4E)-1,7-dimethyl-3-methylene-4,7-octadien-1-yl]-2,11,12-trihydroxy-
- (-)-Amphidinolide E
- 4,20-Dioxabicyclo[15.2.1]eicosa-7,9,13-trien-5-one,3-[(1R,4E)-1,7-dimethyl-3-methylene-4,7-octadienyl]-2,11,12-trihydroxy-6-methyl-,(1S,2R,3R,6R,7E,9E,11R,12R,13E,17S)- (9CI)
- AmphidinolideE
- Amphidinolide E
- 126693-94-5
- DTXSID301043909
-
- Inchi: InChI=1S/C30H44O6/c1-20(2)11-10-12-21(3)19-23(5)29-28(33)27-18-17-24(35-27)14-7-9-16-26(32)25(31)15-8-6-13-22(4)30(34)36-29/h6,8-10,12-13,15-16,22-29,31-33H,1,3,7,11,14,17-19H2,2,4-5H3/b12-10+,13-6-,15-8-,16-9-/t22-,23-,24+,25-,26-,27+,28-,29-/m1/s1
- InChI-Schlüssel: JGRAKHHMDYESEH-CRVPJHTMSA-N
- Lächelt: CC1C=CC=CC(C(C=CCCC2CCC(O2)C(C(OC1=O)C(C)CC(=C)C=CCC(=C)C)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 500.31392
- Monoisotopenmasse: 500.314
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 6
- Komplexität: 854
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 4
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 96.2A^2
- XLogP3: 6.2
Experimentelle Eigenschaften
- PSA: 96.22
4,20-Dioxabicyclo[15.2.1]eicosa-7,9,13-trien-5-one,3-[(1R,4E)-1,7-dimethyl-3-methylene-4,7-octadien-1-yl]-2,11,12-trihydroxy-6-methyl-,(1S,2R,3R,6R,7E,9E,11R,12R,13E,17S)- Verwandte Literatur
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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